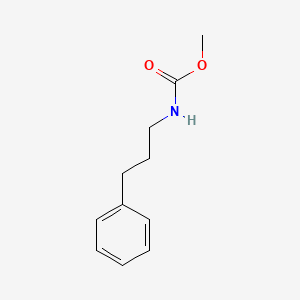

3-Phenylpropylcarbamic acid methyl ester

Beschreibung

3-Phenylpropylcarbamic acid methyl ester is a carbamate derivative characterized by a phenylpropyl group attached to a carbamic acid scaffold, which is further esterified with a methyl group. Carbamates are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their hydrolytic stability and ability to act as prodrugs or enzyme inhibitors. While direct data on this compound are sparse in the provided evidence, structural analogs and related carbamate esters offer insights into its behavior and applications .

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

methyl N-(3-phenylpropyl)carbamate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |

InChI-Schlüssel |

MYKDOGIIZXFOEQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)NCCCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-phenylpropylcarbamic acid methyl ester with other carbamate esters and methylated derivatives, focusing on structural features, solubility, and functional implications.

Table 1: Structural and Functional Comparison

Key Observations :

Aromatic vs. Aliphatic Substituents :

- The phenylpropyl group in 3-phenylpropylcarbamic acid methyl ester enhances aromatic interactions compared to aliphatic esters like erucamide . This may improve binding to biological targets (e.g., enzymes or receptors) via π-π stacking.

- In contrast, compounds like erucamide prioritize hydrophobic interactions due to their long alkyl chains, making them suitable for industrial applications .

Ester Group Variability :

- Methyl esters (e.g., 3-phenylpropylcarbamic acid methyl ester) generally exhibit lower molecular weight and higher volatility compared to benzyl or bulky esters (e.g., the piperidine derivative in ).

- Polar aprotic solvents (e.g., DMF) are critical for solubilizing methyl esters with polar functional groups, as seen in N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester .

Bioactivity: Carbamates with heterocyclic moieties (e.g., piperidine or pyrrolidine) often target neurological pathways, as seen in . Sulfamoyl and nitro groups (e.g., in ) introduce electron-withdrawing effects, altering metabolic stability and reactivity.

Research Findings and Implications

- Synthetic Challenges : Methyl esters of carbamic acids require precise reaction conditions to avoid premature hydrolysis. highlights the necessity of polar aprotic solvents (e.g., DMF) to maintain solubility during synthesis .

- Metabolic Stability : The methyl ester group in 3-phenylpropylcarbamic acid methyl ester may undergo enzymatic hydrolysis in vivo, releasing the parent carbamic acid. This property is exploited in prodrug design, as seen in related compounds .

- Thermodynamic Properties : Compared to fatty acid methyl esters (e.g., palmitic or stearic acid methyl esters ), 3-phenylpropylcarbamic acid methyl ester likely has a higher melting point due to its rigid aromatic structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.